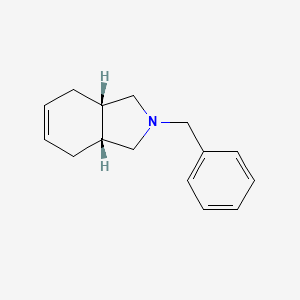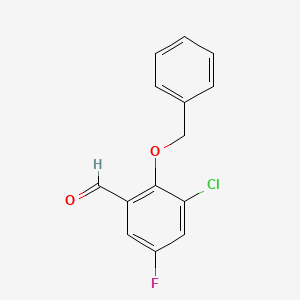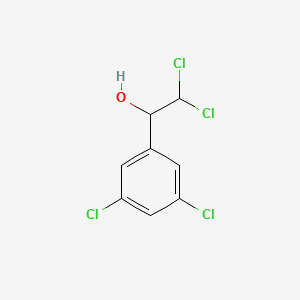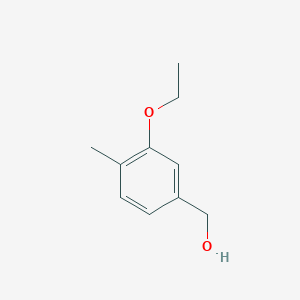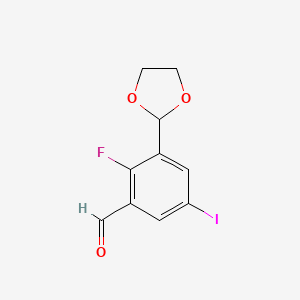
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom, an iodine atom, and a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and iodine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzoic acid.
Reduction: 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Dioxolan-2-yl)-2-fluorobenzaldehyde: Lacks the iodine atom, which may affect its reactivity and applications.
3-(1,3-Dioxolan-2-yl)-5-iodobenzaldehyde: Lacks the fluorine atom, which may influence its photophysical properties.
2-Fluoro-5-iodobenzaldehyde: Lacks the 1,3-dioxolane ring, which may affect its stability and reactivity.
Uniqueness
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde is unique due to the combination of the 1,3-dioxolane ring, fluorine, and iodine atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H8FIO3 |
|---|---|
Molekulargewicht |
322.07 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde |
InChI |
InChI=1S/C10H8FIO3/c11-9-6(5-13)3-7(12)4-8(9)10-14-1-2-15-10/h3-5,10H,1-2H2 |
InChI-Schlüssel |
AJNIRNSJFIEHBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=CC(=CC(=C2F)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)

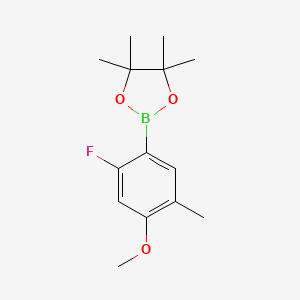
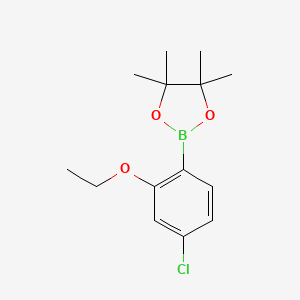
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)


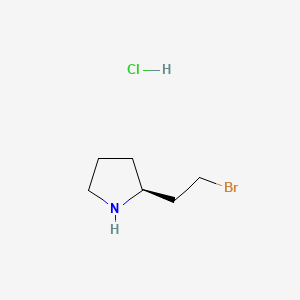
![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)
